B1577349 Mucroporin-like peptide

Mucroporin-like peptide

Cat. No.: B1577349
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Host Defense Peptides and Their Significance in Biological Systems

Host defense peptides (HDPs), also known as antimicrobial peptides (AMPs), are a fundamental component of the innate immune system found in virtually all forms of life, from microorganisms to humans. nih.govencyclopedia.pub These small, typically cationic peptides, ranging from 30 to 60 amino acids in length, serve as a first line of defense against a broad spectrum of pathogens, including bacteria, fungi, and viruses. nih.govnih.gov Their importance stems from their ability to rapidly respond to microbial invasions, a process much faster than the adaptive immune response. nih.gov

The primary mechanism of action for many HDPs involves the disruption of microbial cell membranes. nih.gov Due to the typically anionic nature of microbial membranes, the cationic HDPs are electrostatically attracted to them, leading to membrane perturbation and cell death. nih.gov This mode of action is a key reason why the development of resistance to HDPs is considered to be slower than for conventional antibiotics. nih.gov

Beyond their direct antimicrobial activities, HDPs are now recognized for their multifaceted roles in modulating the host's immune response. encyclopedia.pubnih.gov They can stimulate the recruitment of immune cells to the site of infection, suppress the production of inflammatory cytokines, and promote wound healing and angiogenesis. encyclopedia.pubnih.gov This broader range of functions has led to the more encompassing term "host defense peptides" to be favored over "antimicrobial peptides". nih.govfrontiersin.org The dual function of HDPs—direct killing of pathogens and modulation of the immune system—underscores their critical significance in maintaining biological homeostasis and defending against infections. nih.gov

Historical Context of Mucroporin-like Peptide Discovery and Characterization

The discovery of mucroporin-like peptides is rooted in the broader exploration of animal venoms as a source of bioactive compounds. nih.gov Scorpion venoms, in particular, have been identified as a rich reservoir of various proteins and polypeptides, including ion channel modulators and HDPs. nih.gov

The first cationic host defense peptide to be characterized from the venom of the scorpion Lychas mucronatus was named mucroporin (B1577350). nih.govresearchgate.net This discovery was significant as it expanded the known diversity of HDPs and highlighted scorpion venom as a promising source for novel antimicrobial agents. nih.gov The initial characterization of mucroporin revealed its inhibitory effects, particularly against Gram-positive bacteria. nih.govnih.gov

Following the initial discovery, researchers designed and synthesized an analogue of mucroporin, named mucroporin-M1. nih.gov This was achieved through amino acid substitutions aimed at enhancing the peptide's net positive charge and, consequently, its antimicrobial efficacy. nih.gov The design of mucroporin-M1 was based on the molecular template of the original mucroporin. researchgate.netasm.org Subsequent studies demonstrated that mucroporin-M1 exhibited enhanced activity against both Gram-positive and Gram-negative bacteria, as well as some viruses. nih.govmdpi.com The primary sequences of mucroporin and its analogue, mucroporin-M1, are detailed in the table below.

Peptide NameAmino Acid SequenceSource Organism
Mucroporin LFGLIPSLIGGLVSAFKLychas mucronatus
Mucroporin-M1 LFRLIKSLIKRLVSAFKSynthetic derivative

The characterization of both mucroporin and mucroporin-M1 involved a range of experimental techniques. cDNA library sequencing and proteomic profiling of the scorpion venom were instrumental in the initial identification of mucroporin. nih.gov The antimicrobial activity was assessed through the determination of Minimum Inhibitory Concentrations (MICs) against various bacterial strains. researchgate.netasm.org Furthermore, scanning electron microscopy was used to visualize the morphological changes in bacteria treated with these peptides, providing direct evidence of membrane disruption as the mechanism of action. nih.gov These foundational studies established mucroporin and its derivatives as important subjects for further research in the development of new anti-infective agents.

Current Research Landscape and Unanswered Questions Regarding Mucroporin-like Peptides

The current research on mucroporin-like peptides is vibrant, with a strong focus on their potential as therapeutic agents. nih.govasm.org A significant area of investigation is their efficacy against antibiotic-resistant pathogens. nih.govasm.org Studies have shown that mucroporin-M1, in particular, is effective against clinically isolated resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govasm.org This has positioned mucroporin-like peptides as promising candidates for addressing the growing challenge of antimicrobial resistance. mdpi.com

Beyond their antibacterial properties, the antiviral activities of these peptides are also a key research focus. nih.gov Mucroporin-M1 has demonstrated virucidal activity against several enveloped viruses, including measles virus, SARS-CoV, and influenza H5N1. nih.govfrontiersin.org The proposed mechanism involves direct interaction with and disruption of the viral envelope. frontiersin.org This broad-spectrum activity against different types of pathogens highlights the therapeutic potential of these peptides.

Despite the promising findings, several unanswered questions and challenges remain in the field of this compound research. A major hurdle is optimizing the balance between antimicrobial potency and potential toxicity to host cells. nih.gov While designed peptides like mucroporin-M1 show increased effectiveness, further modifications may be needed to enhance their selectivity and stability in a physiological environment. researchgate.netresearchgate.net

Another critical area for future research is the in-depth understanding of their immunomodulatory functions. nih.gov While HDPs are known to modulate the immune system, the specific pathways and mechanisms by which mucroporin-like peptides exert these effects are not yet fully elucidated. frontiersin.org A deeper comprehension of their immunomodulatory properties could open up new avenues for their application, for instance, as adjuvants in vaccines or as anti-inflammatory agents. nih.gov

Properties

bioactivity

Antibacterial

sequence

FFLPSLIGGLISAFK

Origin of Product

United States

Structural Biology and Conformation of Mucroporin Like Peptides

Methodologies for Three-Dimensional Structure Determination

The determination of the three-dimensional structure of peptides like Mucroporin (B1577350) relies on a combination of experimental and computational methods. Each technique provides unique insights into the peptide's conformational landscape.

Methodology Principle Information Obtained Primary Application for Peptides
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to determine connectivities and spatial proximities between atoms. uzh.chHigh-resolution 3D structure in solution, conformational dynamics, intermolecular interactions. nmims.eduDetermining the structure of peptides in aqueous solution and in membrane-mimicking environments like micelles. nih.govnih.gov
CD Spectroscopy Measures the differential absorption of left and right circularly polarized light by chiral molecules. mdpi.comEstimation of secondary structure content (α-helix, β-sheet, random coil) and conformational changes. nih.govnih.govAssessing structural transitions upon binding to membranes or other molecules. nih.gov
X-ray Crystallography Analyzes the diffraction pattern of X-rays passing through a crystalline sample. youtube.comHigh-resolution 3D atomic coordinates in a solid, crystalline state. libretexts.orgUsed for peptides that can be crystallized, though this can be a significant challenge for flexible, membrane-active peptides. youtube.comlibretexts.org
Computational Modeling Uses physics-based force fields and algorithms to simulate the behavior of molecules over time. researchgate.netPrediction of 3D structure, conformational dynamics, peptide-membrane interactions at an atomic level. nih.govmdpi.comElucidating mechanisms of membrane disruption and guiding the design of new peptide analogues. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution, three-dimensional structures of peptides and proteins in solution, which closely mimics their physiological environment. uzh.chnmims.edu For peptides, solution-state NMR experiments such as 2D COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify the amino acid spin systems, while NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space (typically <5 Å), which is crucial for defining the peptide's fold. uzh.chnmims.educhemrxiv.org

The main advantage of NMR is its ability to study molecules in a non-crystalline state, allowing for the characterization of conformational dynamics and flexibility. nmims.edu This is particularly relevant for Mucroporin-like peptides, which are often unstructured in aqueous solution but adopt a defined conformation upon interacting with membranes. mdpi.comnih.gov By dissolving the peptide in the presence of membrane mimetics like detergent micelles, NMR can be used to determine the structure of the membrane-bound state. nih.govnih.gov

Circular Dichroism (CD) spectroscopy is a widely used method for rapidly assessing the secondary structure of peptides in various environments. mdpi.comnih.gov The technique measures the difference in absorption of left and right-handed circularly polarized light, which is sensitive to the chiral environment of the peptide backbone. mdpi.com The resulting spectrum provides a qualitative and quantitative estimation of the percentage of α-helix, β-sheet, and random coil conformations. nih.gov

For many antimicrobial peptides, CD analysis reveals a largely disordered or random coil structure in aqueous buffer. mdpi.com However, in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, these peptides often undergo a conformational transition to a more ordered structure. mdpi.commdpi.com An α-helical conformation, for instance, is characterized by distinct negative bands around 208 nm and 222 nm and a positive band near 190 nm. mdpi.com This induced folding is a hallmark of many membrane-active peptides and is critical for their function.

Secondary Structure Characteristic CD Spectral Features
α-Helix Negative bands at ~222 nm and ~208 nm, positive band at ~192 nm. mdpi.com
β-Sheet Single negative band at ~218 nm, positive band at ~195 nm.
Random Coil Strong negative band near 198 nm, low ellipticity above 210 nm. mdpi.commdpi.com

X-ray crystallography is a technique capable of providing atomic-resolution three-dimensional structures of molecules. libretexts.org The method requires the molecule of interest to be in a highly ordered, crystalline form. An X-ray beam is directed at the crystal, and the resulting diffraction pattern is used to calculate the positions of atoms within the crystal lattice. youtube.com

While X-ray crystallography has been instrumental in structural biology, it presents significant challenges for many antimicrobial peptides, including potentially Mucroporin-like peptides. libretexts.org A primary bottleneck is the difficulty in obtaining high-quality crystals, as these peptides are often highly flexible and may not readily pack into a regular crystal lattice. youtube.com Furthermore, the structure obtained is of the peptide in a solid state, which may not fully represent its active conformation in a solution or membrane environment.

Computational methods, particularly molecular dynamics (MD) simulations, have become indispensable tools for studying peptide structure and function at an atomic level. researchgate.net MD simulations use classical mechanics to model the movements and interactions of atoms over time, providing a dynamic view of the peptide's conformational landscape and its interactions with its environment, such as a lipid bilayer. nih.govmdpi.com

These simulations can be used to:

Predict the three-dimensional structure of a peptide.

Observe the process of a peptide folding into its active conformation upon approaching a membrane. nih.gov

Simulate the insertion of the peptide into the lipid bilayer and the subsequent disruption or pore formation. arxiv.org

Rationalize the effects of specific amino acid substitutions on the peptide's structure and activity, aiding in the design of new analogues. mdpi.com

MD simulations complement experimental data from NMR and CD by providing a mechanistic and dynamic picture that is often difficult to capture with experiments alone. nih.govresearchgate.net

Conformational Dynamics and Structural Transitions in Diverse Environments

A defining characteristic of many host defense peptides is their ability to change conformation in response to different environments. nih.gov This structural plasticity is central to their biological activity, allowing them to remain soluble and inactive in the host's circulation but become structured and active upon encountering a target microbial membrane.

In aqueous solutions, Mucroporin-like peptides are generally expected to exist in a disordered, random-coil state. This lack of a defined structure prevents aggregation and nonspecific interactions. However, upon encountering the surface of a membrane, they undergo a significant conformational change. mdpi.comnih.gov

Studies using CD spectroscopy and NMR on various antimicrobial peptides have consistently shown that in the presence of membrane-mimicking environments—such as organic solvents (e.g., TFE), detergents (e.g., SDS), or lipid vesicles—the peptides fold into an amphipathic α-helical structure. nih.govmdpi.commdpi.com In this conformation, the hydrophobic amino acid residues are segregated on one face of the helix, and the hydrophilic (cationic) residues are on the opposite face. This arrangement is energetically favorable, allowing the hydrophobic face to insert into the lipid core of the membrane while the cationic residues interact with the negatively charged phospholipid headgroups on the membrane surface. mdpi.com This induced structure is the active conformation responsible for disrupting the membrane integrity. nih.govnih.gov

Influence of Solvent Conditions on Peptide Secondary Structure

The surrounding solvent environment plays a critical role in dictating the secondary structure of peptides, including mucroporin-like peptides. The interplay between the peptide's amino acid residues and solvent molecules can stabilize or destabilize specific conformational states, such as α-helices and β-sheets. While specific experimental studies detailing the conformational changes of mucroporin peptides in various solvents are not extensively documented, general principles of peptide structural biology allow for a comprehensive understanding of potential solvent-induced effects.

Peptide backbones can form intramolecular hydrogen bonds, which are fundamental to the stability of secondary structures. nih.gov The nature of the solvent can either compete with these internal hydrogen bonds or promote them. In aqueous, polar environments, water molecules can form hydrogen bonds with the peptide's amide and carbonyl groups, potentially disrupting the internal hydrogen bonds that stabilize helical or sheet structures. aps.org Conversely, in non-polar or membrane-mimicking environments, intramolecular hydrogen bonding is favored, which promotes the formation of stable secondary structures like the α-helix. rsc.org

For amphipathic peptides like Mucroporin-M1, which possess distinct hydrophobic and hydrophilic faces, the solvent environment is a key determinant of their structure. nih.govresearchgate.net In an aqueous solution, these peptides may exist in a more flexible or random coil state. However, upon encountering a biological membrane (a lipid, non-polar environment), they are predicted to fold into their characteristic α-helical conformation. This folding is entropically driven, as the hydrophobic residues of the peptide sequester themselves away from the aqueous phase and into the lipid core of the membrane, while the hydrophilic, charged residues remain oriented towards the solvent or the charged head groups of the phospholipids (B1166683).

Computational studies on other peptides have demonstrated these transitions. For instance, molecular dynamics simulations show that a peptide can exhibit a helical conformation in a non-polar solvent like chloroform, but a mixture of other conformations in more polar solvents like methanol (B129727) or water. rsc.org The polarity of the solvent has been shown to be well-correlated with the conformational propensity of a peptide backbone. aps.org

Solvent TypePolarityInteraction with Peptide BackbonePredicted Effect on Mucroporin-like Peptides
Water HighCompetes for hydrogen bonds with backbone amide and carbonyl groups. aps.orgMay destabilize α-helical structure, leading to a more flexible or random coil conformation in solution.
Methanol/Ethanol MediumCan disrupt internal hydrogen bonds, but less effectively than water. aps.orgA mix of conformations, potentially with a lower population of stable α-helices compared to non-polar environments.
Trifluoroethanol (TFE) Low (Membrane-mimicking)Promotes intramolecular hydrogen bonding by reducing competition from solvent molecules.Expected to strongly induce and stabilize the α-helical secondary structure.
Lipid Bilayer Non-polar (core)The hydrophobic effect drives the partitioning of non-polar side chains into the lipid core, favoring a structured, amphipathic α-helix. nih.govInduces a stable, amphipathic α-helical conformation, which is critical for biological activity.

Structure-Activity Relationship Investigations

Investigations into the structure-activity relationship (SAR) of mucroporin-like peptides aim to understand how their three-dimensional structure and amino acid composition correlate with their biological function. mdpi.com For these peptides, SAR studies have been crucial in elucidating the features necessary for their potent antimicrobial and antiviral activities and have guided the design of synthetic analogs with enhanced efficacy. nih.gov

Identification of Key Structural Motifs for Biological Function

The biological activity of mucroporin-like peptides is intrinsically linked to specific structural motifs. The most critical of these is the amphipathic α-helix . researchgate.netasm.org This motif is characterized by the spatial segregation of hydrophobic and cationic (positively charged) amino acid residues along the peptide backbone. nih.gov When the peptide folds into an α-helix, the hydrophobic residues align on one face of the helix, while the cationic residues align on the opposite face. nih.govresearchgate.net

This amphipathic character is fundamental to the peptide's mechanism of action, which involves interaction with and disruption of microbial cell membranes. researchgate.netnih.gov The cationic face of the helix facilitates the initial electrostatic attraction to the negatively charged components of bacterial membranes (like phospholipids), while the hydrophobic face drives the insertion of the peptide into the non-polar lipid bilayer, leading to membrane perturbation and cell death. nih.gov

Role of Specific Amino Acid Residues in Peptide Conformation

The specific amino acid sequence directly governs the peptide's ability to adopt the correct and stable conformation for its biological function. The design of Mucroporin-M1, a highly active analog, from the native Mucroporin peptide provides a clear example of the role of individual residues. nih.gov

Native mucroporin has a net positive charge of +1 and shows moderate activity, primarily against Gram-positive bacteria. nih.gov To enhance its activity, Mucroporin-M1 was designed by substituting four specific amino acid residues. nih.govresearchgate.net The substitutions involved replacing Glycine (B1666218) (G) and Proline (P) residues with the positively charged residues Arginine (R) and Lysine (B10760008) (K). nih.govresearchgate.net

The specific substitutions were:

Glycine at position 3 replaced by Arginine (G3R)

Proline at position 6 replaced by Lysine (P6K)

Glycine at position 10 replaced by Lysine (G10K)

Glycine at position 11 replaced by Arginine (G11R)

These targeted substitutions had a profound impact on the peptide's physicochemical properties and conformation. The net positive charge was increased from +1 in mucroporin to +5 in Mucroporin-M1. researchgate.net This enhanced cationicity significantly improves the peptide's ability to bind to negatively charged microbial membranes.

Furthermore, these substitutions stabilize the α-helical structure. Proline is known as a "helix breaker," and its replacement with lysine promotes a more stable and extended helical conformation. Glycine, with its conformational flexibility, can also destabilize helices; its replacement with bulkier, charged residues reinforces the helical fold. nih.gov Self-optimized prediction methods suggest that these changes increased the α-helical content from 76.47% in the parent mucroporin to 94.12% in Mucroporin-M1. nih.govresearchgate.net This more stable and amphipathic helical structure is directly responsible for the superior and broader-spectrum antimicrobial and antiviral activity of Mucroporin-M1. nih.govnih.gov

PeptideAmino Acid SequenceNet ChargePredicted α-Helix ContentKey Residue Differences
Mucroporin L-F-G -L-I-P -S-L-I-G -G -L-V-S-A-F-K+176.47%G3, P6, G10, G11
Mucroporin-M1 L-F-R -L-I-K -S-L-I-K -R -L-V-S-A-F-K+594.12%R3, K6, K10, R11

Molecular Mechanisms of Action of Mucroporin Like Peptides

Interactions with Cellular Membranes and Lipids

The primary mode of action for mucroporin (B1577350) and its analogs, such as mucroporin-M1, is the disruption of the cell membrane. mdpi.comnist.govnih.govnih.gov This rapid, lytic process is fundamental to their ability to kill a broad spectrum of pathogens, including antibiotic-resistant bacteria. mdpi.comnist.govnih.govnih.gov The initial contact is governed by electrostatic interactions between the cationic peptide and the negatively charged components of microbial membranes.

Upon accumulation on the membrane surface, mucroporin-like peptides are thought to induce membrane permeabilization, leading to the formation of pores or channels. This disruption of the membrane integrity leads to the leakage of essential ions and metabolites, ultimately causing cell death. mdpi.comnist.govnih.govnih.gov The precise architecture of these pores for mucroporin-like peptides has not been definitively elucidated, but several models, established for other antimicrobial peptides, are often considered.

Two of the most prominent models for peptide-induced pore formation are the "barrel-stave" and "toroidal" models. nist.govnih.govresearchgate.netscite.ai

Barrel-Stave Model: In this model, the peptides insert into the membrane and aggregate to form a bundle resembling the staves of a barrel. The hydrophobic surfaces of the peptides face the lipid acyl chains of the membrane, while the hydrophilic surfaces line the aqueous pore. nist.govnih.govresearchgate.netscite.ai

Toroidal Model: In the toroidal pore model, the peptides, along with the lipid headgroups, bend inward to line the pore. This results in a continuous curvature of the lipid monolayer, creating a channel that is lined by both the peptides and the lipid headgroups. mdpi.comnist.govnih.govscite.ai

While these models provide a framework for understanding how antimicrobial peptides can permeabilize membranes, further research is required to determine the specific model that accurately describes the action of mucroporin-like peptides. The concentration of the peptide and the lipid composition of the target membrane are likely to be key determinants of the precise mechanism. mdpi.com

The selectivity of mucroporin-like peptides for microbial over host cells is a critical aspect of their therapeutic potential. This selectivity is largely attributed to the differences in lipid composition between prokaryotic and eukaryotic membranes. Bacterial membranes are typically rich in anionic phospholipids (B1166683), such as phosphatidylglycerol (PG), and also contain phosphatidylethanolamine (B1630911) (PE), which can influence membrane curvature and peptide insertion. nih.govnih.govdntb.gov.ua In contrast, mammalian cell membranes are predominantly composed of zwitterionic phospholipids like phosphatidylcholine (PC) and contain cholesterol, which can modulate membrane fluidity and stability.

While direct lipid binding studies for mucroporin-like peptides are limited, the known preference of many cationic antimicrobial peptides for anionic lipid headgroups suggests a similar mechanism. The positive charge of mucroporin and its analogs would facilitate a strong electrostatic attraction to the negatively charged bacterial membranes. For instance, studies on other antimicrobial peptides have demonstrated a direct correlation between their biological potency and their ability to target and bind to membranes containing phosphatidylethanolamine. nih.gov It is hypothesized that mucroporin-like peptides exhibit a similar preference, which contributes to their selective disruption of microbial membranes.

The interaction of antimicrobial peptides with cellular membranes can significantly alter the physical properties of the lipid bilayer, including its fluidity. mdpi.comnih.govmdpi.com Membrane fluidity is essential for various cellular processes, and its disruption can have profound consequences for cell viability. mdpi.combiorxiv.org The insertion of peptides into the membrane can disrupt the ordered packing of lipid acyl chains, leading to changes in membrane fluidity. mdpi.comnih.gov

The effect of a peptide on membrane fluidity can be an increase or a decrease, depending on the peptide's structure, concentration, and the lipid composition of the membrane. dntb.gov.uamdpi.comnih.gov These changes are often studied using techniques such as fluorescence anisotropy, which measures the rotational mobility of a fluorescent probe embedded in the membrane. nih.govbiorxiv.orgresearchgate.netbmglabtech.com While specific studies on the effect of mucroporin-like peptides on membrane fluidity are not yet prevalent, it is a recognized mechanism for other membrane-active peptides. It is plausible that mucroporin-like peptides also modulate membrane fluidity as part of their disruptive action on the cell membrane.

Intracellular Molecular Targets and Pathways

While the primary target of mucroporin-like peptides is the cell membrane, there is growing interest in their potential to interact with intracellular components after translocation across the membrane.

A proposed mechanism for some antimicrobial peptides is the binding to intracellular nucleic acids (DNA and RNA), thereby interfering with essential processes like replication, transcription, and translation. mdpi.com However, there is currently no direct experimental evidence to suggest that mucroporin-like peptides exert their antimicrobial effects through this mechanism. The primary and rapid lytic action on the cell membrane appears to be the dominant mode of action. mdpi.comnist.govnih.govnih.gov

Emerging research indicates that mucroporin-like peptides may have specific intracellular protein targets. Computational studies have provided insights into the potential for these peptides to modulate enzyme activity. One notable study investigated the interaction of mucroporin variants with the main protease (Mpro) of the SARS-CoV-2 virus, a critical enzyme for viral replication. nih.gov

Molecular docking simulations predicted that a variant, Mucroporin-S1, could bind with high affinity to the active site of SARS-CoV-2 Mpro. nih.gov The stability of this interaction was further supported by molecular dynamics simulations. nih.gov These computational findings suggest that mucroporin-like peptides could act as enzyme inhibitors, representing a non-membranolytic mechanism of action.

Table 1: Predicted Binding Affinity of Mucroporin Variants to SARS-CoV-2 Main Protease (Mpro)
Peptide VariantBinding Affinity (ACE score, kJ/mol)Reference
Mucroporin- nih.gov
Mucroporin-M1- nih.gov
Mucroporin-S1-779.56 nih.gov
Mucroporin-S2- nih.gov

This predicted enzyme inhibition offers a promising avenue for the development of novel antiviral therapeutics based on the mucroporin scaffold. nih.gov Further experimental validation is necessary to confirm these in silico findings and to explore other potential intracellular protein targets of mucroporin-like peptides.

Disruption of Metabolic Pathways and Cellular Respiration

While the primary mechanism of action for many antimicrobial peptides (AMPs), including mucroporin-like peptides, is the physical disruption of cellular membranes, evidence suggests that peptides that translocate into the cytoplasm can further inhibit cellular viability by interfering with essential metabolic processes. nih.gov Once inside a pathogen, these peptides can interact with various intracellular targets, leading to a cascade of disruptive events. nih.gov

The potential intracellular mechanisms are multifaceted. One significant mode of action is the inhibition of nucleic acid and protein synthesis. nih.govnih.gov Cationic peptides can bind to negatively charged DNA and RNA molecules, potentially hindering replication, transcription, and translation processes. mdpi.comfrontiersin.org Furthermore, some AMPs can inhibit the activity of crucial intracellular enzymes, thereby derailing vital metabolic pathways necessary for the pathogen's survival. nih.gov

Interference with cellular respiration is another key intracellular target. AMPs can impair mitochondrial function, which is central to energy production. mdpi.comnih.gov This can involve the vacuolization of mitochondria or disruption of the mitochondrial membrane potential, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress. frontiersin.orgmdpi.com By compromising ATP production and inducing metabolic arrest, these peptides effectively starve the pathogen of the energy required for its life-sustaining activities. researchgate.net

Mechanisms of Action against Specific Biological Systems

The antibacterial activity of mucroporin-like peptides is predominantly characterized by their rapid and direct action on the bacterial cell envelope. oup.comdntb.gov.uanih.gov As cationic and amphipathic molecules, they are electrostatically attracted to the negatively charged components of bacterial surfaces, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govresearchgate.net This initial binding is a critical first step in their bactericidal mechanism.

Following this electrostatic attraction, the peptides interact with and insert themselves into the bacterial cell membrane. This interaction disrupts the membrane's integrity, leading to permeabilization. oup.comdntb.gov.ua The exact model of disruption can vary, but it often involves the formation of pores or channels (e.g., toroidal pore or barrel-stave models) or a detergent-like effect that dissolves the membrane (carpet model). nih.govmdpi.com This breach of the membrane barrier causes the leakage of essential intracellular contents, such as ions and metabolites, a collapse of the electrochemical gradient, and ultimately, rapid cell death. nih.gov

The optimized analogue, Mucroporin-M1, was designed by substituting amino acids to enhance its net positive charge, which resulted in potent activity against a broad spectrum of bacteria, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govoup.com Studies have shown that both mucroporin and Mucroporin-M1 cause rapid bacterial killing, reducing the number of surviving bacteria by several orders of magnitude almost immediately after contact. oup.comdntb.gov.uanih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of Mucroporin and Mucroporin-M1 Against Various Bacterial Strains
Bacterial StrainGram TypeMIC (µg/mL) - MucroporinMIC (µg/mL) - Mucroporin-M1
Staphylococcus aureus AB94004Gram-positive255
Bacillus thuringiensis AB92037Gram-positive2525
Bacillus subtilis AB91021Gram-positive5025
Methicillin-resistant S. aureus (MRSA)Gram-positiveData not available5
Methicillin-resistant coagulase-negative Staphylococcus (MRCNS)Gram-positiveData not available5
Penicillin-resistant S. aureus (PRSA)Gram-positiveData not available5
Penicillin-resistant S. epidermidis (PRSE)Gram-positiveData not available5

Data sourced from Li, et al. (2007). oup.com

Similar to their antibacterial counterparts, antifungal peptides derived from scorpion venom exert their effects primarily by targeting the fungal cell membrane. mdpi.comnih.gov These cationic peptides interact with the fungal membrane, leading to permeabilization and disruption of its integrity. nih.gov This action can cause the leakage of cellular contents and ultimately lead to cell death. mdpi.com The initial interaction is driven by the electrostatic attraction between the positively charged peptide and the negatively charged components of the fungal cell surface. mdpi.com

Some antifungal peptides, after disrupting the membrane, can be internalized into the fungal cytoplasm. mdpi.comresearchgate.net Once inside, they can interfere with various intracellular processes. This includes disrupting mitochondrial function, which can lead to the production of reactive oxygen species (ROS) and trigger apoptosis. frontiersin.orgmdpi.com Other intracellular targets may include nucleic acids or essential enzymes, further contributing to the peptide's fungicidal activity. nih.gov Several peptides from scorpion venoms have demonstrated activity against clinically relevant fungi, such as Candida species and Cryptococcus neoformans. nih.govresearchgate.net

Table 2: Antifungal Activity of Various Scorpion Venom-Derived Peptides
PeptideScorpion GenusTarget FungiMinimum Inhibitory Concentration (MIC) (µM)
ParabutoporinParabuthusCandida albicans12.5
TsAP1TityusCandida albicans25
TsAP2TityusCandida albicans25
Pab-26PandinusCandida albicans100
Bm-P01MesobuthusCandida albicans12.5
Bm-P04MesobuthusCandida albicans12.5

Data adapted from a review by Reda et al. (2023), compiling findings from various studies. researchgate.net

The engineered peptide Mucroporin-M1 has demonstrated significant virucidal activity, particularly against enveloped RNA viruses. researchgate.netnih.govdntb.gov.ua Unlike the parent peptide mucroporin, which shows no antiviral effects, Mucroporin-M1 effectively inactivates viruses such as Measles virus (MeV), SARS-CoV, and influenza A (H5N1). researchgate.netnih.gov The primary mechanism of this antiviral action is a direct interaction with the viral envelope. mdpi.comnih.govresearchgate.netscilit.com

This interaction is believed to destabilize and disrupt the lipid envelope that is crucial for the virus's structural integrity and its ability to infect host cells. nih.govresearchgate.net By damaging the envelope, Mucroporin-M1 directly reduces the infectivity of viral particles before they can attach to or enter a host cell. mdpi.comnih.gov Studies indicate that the peptide does not significantly interfere with the viral replication cycle after the virus has already entered a host cell, suggesting its main role is as a direct virucidal agent that acts on extracellular virions. nih.gov The antiviral efficacy is dependent on both the peptide's concentration and the duration of its interaction with the virus. nih.gov This direct targeting of the viral envelope represents a promising strategy for developing broad-spectrum antiviral agents. dntb.gov.ua

Table 3: Antiviral Activity of Mucroporin-M1 Against Enveloped RNA Viruses
VirusEffective Concentration 50 (EC₅₀) in µg/mLEffective Concentration 50 (EC₅₀) in µM
Measles Virus (MeV)7.153.52
SARS-CoV14.467.12
Influenza A (H5N1)2.101.03

Data sourced from Li, et al. (2011). nih.govdntb.gov.ua

Biosynthesis, Genetic Regulation, and Evolution of Mucroporin Like Peptides

Gene Discovery and Transcriptional Regulation

The journey from a genetic blueprint to a functional peptide is a tightly controlled process, beginning with the discovery and regulation of the encoding genes.

The gene encoding the first mucroporin (B1577350) was identified from a cDNA library constructed from the venom glands of the scorpion Lychas mucronatus. nih.gov Through systematic screening of this library, researchers isolated positive clones and sequenced them to reveal the precursor of mucroporin. nih.gov The full-length cDNA of these peptides typically consists of a 5' untranslated region (UTR), an open reading frame (ORF) that encodes the peptide precursor, and a 3' UTR. mdpi.com For instance, the precursor nucleotide sequence for Ctri9594, a mucroporin-like peptide from Chaerilus tricostatus, is 199 nucleotides long, comprising a 43 nt 5' UTR, a 210 nt ORF, and a 115 nt 3' UTR. mdpi.com

While the coding sequences of several this compound genes have been identified, detailed information regarding their promoter regions is still an active area of research. Promoters are critical DNA sequences located upstream of genes that initiate transcription. wou.edukhanacademy.org The identification and analysis of these regions are essential for understanding how the expression of mucroporin-like peptides is controlled.

The expression of genes is controlled by proteins known as transcription factors, which can either activate or repress gene transcription. khanacademy.org In the context of mucroporin-like peptides, the specific transcriptional activators and repressors that modulate their expression in scorpions have not yet been fully elucidated. However, studies on the transcriptional regulation of antimicrobial peptides (AMPs) in other organisms, such as insects, have identified transcription factors like NF-κB and NF IL-6 as key regulators. nih.gov It is plausible that similar regulatory pathways exist in scorpions to control the production of venom components, including mucroporin-like peptides, in response to various stimuli. Further research is needed to identify the specific transcription factors that bind to the promoter regions of this compound genes and regulate their expression.

Precursor Processing and Post-Translational Modifications

Once the gene is transcribed into messenger RNA (mRNA) and translated into a protein, the resulting precursor peptide undergoes a series of processing steps and modifications to become a mature, active molecule.

The open reading frame of a this compound gene encodes a precursor protein that is larger than the final, active peptide. This precursor typically has a multi-domain structure consisting of a signal peptide, the mature peptide, and a propeptide. nih.govnih.govmdpi.com The signal peptide, located at the N-terminus, directs the precursor to the secretory pathway. nih.gov Following this, the signal peptide is cleaved off.

The precursor for mucroporin, for example, is composed of a 22-residue signal peptide, a 17-residue mature peptide, and an acidic propeptide at the C-terminus. nih.gov Similarly, the Ctri9594 precursor contains a 21-amino acid signal peptide, a 14-amino acid mature peptide, and a 31-amino acid propeptide. mdpi.com The removal of the signal peptide and the propeptide are crucial steps in the maturation pathway of these peptides.

Table 1: Structure of this compound Precursors
PeptideSource OrganismSignal Peptide Length (amino acids)Mature Peptide Length (amino acids)Propeptide Length (amino acids)
MucroporinLychas mucronatus2217Present (acidic)
Ctri9594Chaerilus tricostatus211431

The processing of precursor peptides into their mature forms is carried out by a suite of specific enzymes. Scorpion venom is a complex mixture that includes various enzymes such as hydrolases, transferases, and oxidoreductases, which may play a role in these post-translational modifications.

A key modification observed in many mucroporin-like peptides is C-terminal amidation. This modification is often signaled by a specific amino acid sequence in the precursor. In mucroporin, a conserved "Gly-Arg-Arg" sequence at the C-terminus of the mature peptide serves as a post-translational processing signal for amidation. nih.gov The glycine (B1666218) residue is the donor for the amide group. This process is typically catalyzed by a two-enzyme cascade: a peptidylglycine α-hydroxylating monooxygenase (PHM) and a peptidyl-α-hydroxyglycine α-amidating lyase (PAL).

Other enzymes likely involved in the maturation process include signal peptidases, which cleave the signal peptide, and proprotein convertases, which excise the propeptide. The acidic nature of the propeptide in some mucroporin-like peptides suggests a role in proper folding or preventing premature activity of the mature peptide.

Evolutionary Conservation and Diversification

The study of the evolutionary history of mucroporin-like peptides provides insights into their origins and the diversification of their functions. These non-disulfide-bridged peptides are a component of the complex molecular arsenal (B13267) that has evolved in scorpion venoms over millions of years. nih.govpnas.org

Phylogenetic analyses of scorpion venom peptides have begun to unravel the evolutionary relationships between different toxin families. nih.gov Mucroporin-like peptides are part of the broader family of non-disulfide-bridged peptides (NDBPs), which are characterized by their linear, often α-helical structures. nih.govresearchgate.net These peptides are thought to have evolved under different selective pressures compared to the disulfide-bridged neurotoxins, which are also prominent in scorpion venom. nih.gov While many neurotoxins show evidence of positive selection, driving the evolution of new functions, many linear NDBPs appear to evolve under the influence of negative selection, suggesting the conservation of their core functions, such as antimicrobial activity. nih.gov

Phylogenetic Analysis of this compound Families

The evolutionary history of mucroporin-like peptides is intertwined with the broader evolution of scorpion venom components, particularly the non-disulfide-bridged peptides (NDBPs). Phylogenetic analyses suggest that these linear, often alpha-helical peptides, may have arisen from a single early recruitment event in the evolutionary history of scorpions. nih.gov Unlike their disulfide-bridged counterparts that target specific ion channels, NDBPs exhibit a wide range of biological activities, including antimicrobial and cytolytic functions. nih.govsbmu.ac.ir

Molecular evolutionary studies indicate that most non-disulfide-bridged linear toxins, a group that includes mucroporin-like peptides, are evolving under the strong influence of negative selection, or purifying selection. researchgate.netuq.edu.au This suggests that their primary sequences are highly conserved and that their functions are essential for the scorpion's survival, likely as part of the innate immune system to protect the venom gland from infection and to subdue prey. plos.org

The precursor structure of these peptides typically includes a signal peptide, the mature peptide, and a propeptide region. mdpi.com The conservation of this structure across different scorpion species points to a common evolutionary origin. Multiple sequence alignments of various scorpion antimicrobial peptides reveal conserved residues that are crucial for their structure and function. researchgate.net The phylogenetic tree below illustrates the relationship between several non-disulfide-bridged antimicrobial peptides from different scorpion species, highlighting the evolutionary context of mucroporin-like peptides.

Table 1: Phylogenetic Relationship of Selected Scorpion Non-Disulfide-Bridged Antimicrobial Peptides

Peptide Family Representative Peptide Scorpion Species Putative Evolutionary Relationship
Mucroporin-like Mucroporin Lychas mucronatus Closely related to other short-chain, cationic NDBPs from Buthidae scorpions.
IsCT-like IsCT Opisthacanthus madagascariensis Represents a distinct lineage of linear cytotoxic peptides.
Pandinin-like Pandinin-2 Pandinus imperator Part of a family of longer-chain NDBPs with potent antimicrobial activity.
Stigmurin-like Stigmurin Tityus stigmurus Demonstrates the diversity of NDBPs within the Buthidae family.
Hadrurin-like Hadrurin Hadrurus aztecus An example of a long-chain NDBP from a non-Buthidae scorpion.

Comparative Genomics of Peptide-Producing Organisms

Comparative transcriptomic analyses of venom glands from different scorpion species, and even between different populations of the same species, have provided significant insights into the genetic diversity of mucroporin-like peptides. For instance, studies comparing the venom gland transcriptomes of Lychas mucronatus from different geographical locations have revealed considerable diversity in their venom components, including antimicrobial peptides. This suggests that local environmental pressures and prey availability drive the evolution of these peptides.

Transcriptome analysis is a powerful tool for identifying the full repertoire of venom peptides, including mucroporin-like peptides, expressed in the venom gland. mdpi.comaracnidotaxonomy.com These studies have shown that the venom of a single scorpion species can contain a multitude of peptide toxins. pjoes.com The relative abundance of transcripts for different peptides can also vary significantly, indicating a complex regulation of gene expression. plos.org

The table below summarizes findings from comparative transcriptomic studies of scorpion species known to produce antimicrobial peptides. This data highlights the diversity of venom components and the presence of transcripts for mucroporin-like peptides and other NDBPs.

Table 2: Comparative Transcriptomic Data of Scorpion Venom Glands

Scorpion Species Sequencing Method Total Transcripts Antimicrobial Peptide Transcripts Identified Key Findings Related to NDBPs
Lychas mucronatus Illumina sequencing >100,000 Multiple transcripts for NDBPs, including mucroporin. Significant diversity in venom composition between different geographical populations.
Tityus obscurus 454 pyrosequencing ~20,000 Identified transcripts for various antimicrobial peptides. Revealed a complex venom profile with numerous peptide families.
Tityus serrulatus 454 pyrosequencing ~18,000 Transcripts for antimicrobial and bradykinin-potentiating peptides found. High diversity of venom components, including various NDBPs.
Hottentotta zagrosensis Illumina paired-end sequencing >100,000 Identification of transcripts for antimicrobial peptides and other toxins. Comprehensive venom profile, highlighting the presence of diverse bioactive peptides. nih.gov
Chaerilus tricostatus cDNA library screening and sequencing Not specified Cloned and identified the antimicrobial peptide gene Ctri9594. Provided insight into the genetic structure of a non-Buthidae antimicrobial peptide. mdpi.com

Adaptive Evolution and Functional Divergence

The evolution of mucroporin-like peptides is a clear example of adaptive evolution, where natural selection has driven the diversification of these molecules for specific functions. The primary role of these peptides is thought to be antimicrobial, protecting the scorpion from pathogens. nih.gov However, their cytolytic activity also contributes to prey immobilization and digestion.

Functional divergence within the family of non-disulfide-bridged peptides is evident in their varying levels of antimicrobial potency and spectra of activity. plos.org Some peptides exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, while others are more specific. frontiersin.org This functional diversification is likely a result of positive selection acting on specific amino acid residues, leading to changes in the peptide's physicochemical properties such as net charge, hydrophobicity, and amphipathicity. researchgate.net

The process of gene duplication followed by functional divergence is a likely mechanism for the evolution of the diverse array of mucroporin-like peptides and other NDBPs found in scorpion venoms. After a gene duplication event, one copy of the gene is free to accumulate mutations, leading to novel functions, while the other copy retains the original function. This evolutionary process has allowed scorpions to develop a complex chemical arsenal tailored to their specific ecological niches. researchgate.netuq.edu.au

The table below presents examples of functional divergence among different scorpion antimicrobial peptides, including analogs of naturally occurring peptides that have been engineered to enhance specific properties.

Table 3: Functional Divergence of Scorpion Antimicrobial Peptides

Peptide/Analog Modification from Parent Peptide Change in Antimicrobial Activity Change in Hemolytic Activity Implication for Functional Divergence
Mucroporin-M1 Amino acid substitutions in Mucroporin Increased activity against a broader range of bacteria. Information not specified in the provided context. Demonstrates how targeted mutations can enhance and broaden function.
Stigmurin Analogs Substitution of serine/glycine with lysine (B10760008) in Stigmurin Increased positive charge and broadened activity spectrum to include Gram-negative bacteria. frontiersin.org Increased hemolytic activity in some analogs. Highlights the trade-off between antimicrobial potency and toxicity, a key aspect of adaptive evolution.
IsCT Analogs (I9K-IsCT, E7K) Amino acid substitutions in IsCT Enhanced antimicrobial activity and inhibition of nucleic acid and protein synthesis. frontiersin.org Information not specified in the provided context. Shows the evolution of peptides with multiple mechanisms of action.
AamAP1-Lys-NH2 C-terminal amidation of AamAP1-Lys Faster bactericidal activity and increased membrane permeabilization. researchgate.net Improved selectivity (lower hemolytic activity relative to antimicrobial activity). Illustrates how post-translational modifications can drive functional divergence.

Peptide Engineering, Design, and Synthetic Biology Approaches

Rational Design Principles for Modified Mucroporin-like Peptides

Rational design involves the deliberate modification of a peptide's sequence and structure based on a thorough understanding of its structure-activity relationships (SARs). The goal is to improve its desirable properties. For mucroporin-like peptides, this often involves modulating characteristics such as net positive charge, amphipathicity, and helicity, which are crucial for their antimicrobial function. researchgate.netnih.govnih.gov

Amino acid substitution is a primary strategy for optimizing mucroporin-like peptides. Modifications are often aimed at increasing the net positive charge, which enhances the initial electrostatic interaction with negatively charged bacterial membranes. researchgate.netnih.gov

A key example is the design of Mucroporin-M1 , an analog of the naturally occurring mucroporin (B1577350). researchgate.netnih.govnih.gov In Mucroporin-M1, several glycine (B1666218) and proline residues of the parent peptide were replaced with the cationic residues lysine (B10760008) (Lys) and arginine (Arg). researchgate.net This modification significantly increased the net positive charge from +1 in mucroporin to +5 in Mucroporin-M1. researchgate.net The substitutions were specifically placed on the hydrophilic face of the peptide's predicted α-helix to enhance its amphipathic nature. researchgate.netnih.gov This rational design resulted in an analog with improved activity against a range of bacteria, including clinically relevant antibiotic-resistant strains. nih.govnih.gov

Truncation, or the shortening of the peptide chain, is another design strategy. By removing specific amino acid residues from the N-terminus or C-terminus, researchers can identify the minimal sequence required for activity. researchgate.net For instance, C-terminal derivatives of mucroporin, Mucroporin-S1 (corresponding to residues 7-17) and Mucroporin-S2 (residues 13-17), were designed to test the functional importance of different regions of the peptide. researchgate.net Such studies help to reduce the synthetic cost and potential toxicity of the peptides while retaining their biological activity. mdpi.com

PeptideParent PeptideModification TypeSpecific ChangesObjective
Mucroporin-M1MucroporinSubstitutionG3R, P6K, G10K, G11RIncrease net positive charge and enhance amphipathicity. researchgate.netnih.gov
Mucroporin-S1MucroporinTruncationCorresponds to residues 7-17 of mucroporin.Identify minimal active sequence. researchgate.net
Mucroporin-S2MucroporinTruncationCorresponds to residues 13-17 of mucroporin.Identify minimal active sequence. researchgate.net

Natural peptides are composed of L-amino acids, making them susceptible to degradation by proteases, which are common in biological systems. A powerful strategy to overcome this limitation is the incorporation of D-amino acids, the non-natural stereoisomers (enantiomers) of L-amino acids. nih.govnih.gov Peptides containing D-amino acids are significantly more resistant to proteolytic degradation, which can increase their in vivo half-life. nih.govepa.gov

For many antimicrobial peptides, the mechanism of action involves direct interaction with the bacterial membrane rather than with specific chiral protein receptors. epa.gov Consequently, replacing L-amino acids with their D-counterparts often does not negatively impact, and can sometimes even enhance, their antibacterial activity. nih.gov The resulting all-D peptides can still form the necessary secondary structures (like α-helices) to disrupt membranes, but they are invisible to host and bacterial proteases. epa.gov This approach has been successfully applied to various antimicrobial peptides to improve their stability and therapeutic potential. nih.gov

To enhance structural stability and biological activity, linear peptides like mucroporin analogs can be engineered into cyclic or stapled forms. nih.govnih.gov Cyclization, which involves forming a covalent bond between the peptide's termini (head-to-tail) or between amino acid side chains, confers several advantages. It can increase resistance to exopeptidases, improve binding specificity, and constrain the peptide into a more bioactive conformation. nih.govfigshare.com

Peptide stapling is a specific type of side-chain-to-side-chain cyclization designed to stabilize α-helical structures. nih.govresearchgate.net This is achieved by introducing two non-natural amino acids at specific positions (commonly i and i+4 or i and i+7) and then covalently linking their side chains. nih.govresearchgate.net This "staple" acts as a brace, locking the peptide into its helical shape, which is often crucial for antimicrobial activity. The resulting stapled peptide is more resistant to proteolysis and can exhibit enhanced target engagement and stability. nih.gov While a common strategy for antimicrobial peptides, the specific application of stapling to mucroporin-like peptides is an area of ongoing research. nih.govresearchgate.net

Chemo-Enzymatic and Solid-Phase Peptide Synthesis Methodologies

The production of rationally designed mucroporin-like peptides relies on robust chemical synthesis techniques. Chemo-enzymatic and, more commonly, solid-phase peptide synthesis (SPPS) are the principal methods used. nih.govnih.govinternationalscholarsjournals.org

SPPS, pioneered by Bruce Merrifield, is the standard method for producing synthetic peptides. luxembourg-bio.com The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. luxembourg-bio.combachem.com The use of a solid support simplifies the purification process, as excess reagents and by-products can be easily washed away by filtration after each step. bachem.com The most common strategy employed is Fmoc/tBu chemistry, which uses the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups like tert-butyl (tBu) for permanent side-chain protection. luxembourg-bio.comdu.ac.in

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic methods. nih.govinternationalscholarsjournals.orgresearchgate.net Enzymes like proteases can be used under specific conditions to catalyze the formation of peptide bonds with high stereospecificity, avoiding the racemization that can sometimes occur in purely chemical methods. researchgate.net This approach is particularly useful for ligating peptide fragments or for specific modifications under mild, aqueous conditions. nih.gov

The successful synthesis of peptides, especially those with challenging sequences (e.g., hydrophobic or aggregation-prone peptides), often requires protocol optimization. gyrosproteintechnologies.comnih.govgyrosproteintechnologies.com Key aspects of SPPS optimization include:

Resin and Linker Selection : The choice of resin (e.g., polystyrene-based or polyethylene (B3416737) glycol-based) and linker determines the C-terminal functional group (acid or amide) and influences the swelling properties and success of the synthesis. gyrosproteintechnologies.comgyrosproteintechnologies.com

Coupling Reagents : Efficient peptide bond formation is critical. A variety of coupling reagents (e.g., HBTU, HATU) are used to activate the carboxylic acid of the incoming amino acid, and their choice can be tailored to overcome difficult couplings and minimize side reactions. du.ac.in

Deprotection and Washing : Ensuring complete removal of the temporary protecting group (e.g., Fmoc) in each cycle is crucial to prevent deletion sequences. gyrosproteintechnologies.com Thorough washing between steps is necessary to remove residual reagents and by-products. bachem.com For difficult sequences, strategies like using chaotropic agents, elevated temperatures, or microwave irradiation can be employed to disrupt aggregation and improve synthesis efficiency. luxembourg-bio.comresearchgate.net

Following synthesis and cleavage from the solid support, the crude peptide product is a mixture containing the target peptide along with various impurities such as truncated or deletion sequences. altabioscience.com Therefore, a robust purification step is essential.

Purification : The primary method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). altabioscience.comlcms.cznih.gov This technique separates the target peptide from impurities based on differences in hydrophobicity. lcms.cz The crude peptide mixture is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica), and peptides are eluted with a gradient of an organic solvent (like acetonitrile) in water, typically containing an ion-pairing agent such as trifluoroacetic acid (TFA). altabioscience.comlcms.cz Fractions are collected and analyzed to pool those containing the pure peptide.

Characterization : Once purified, the identity and purity of the synthetic peptide analogs must be confirmed.

Mass Spectrometry (MS) : This is the definitive technique for confirming the molecular weight of the synthesized peptide. altabioscience.com Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) MS provide a precise mass measurement, confirming that the correct sequence has been assembled. altabioscience.com

Analytical HPLC : The purity of the final product is assessed using analytical RP-HPLC, which should ideally show a single, sharp peak for the target peptide. altabioscience.comnih.gov

Amino Acid Analysis : This technique can be used to verify the amino acid composition of the final peptide product.

Circular Dichroism (CD) Spectroscopy : CD is used to study the secondary structure (e.g., α-helix, β-sheet content) of the peptide in different environments, which is crucial for correlating its structure with its biological function. epa.gov

Novel Delivery Systems for Research Applications (e.g., targeted delivery in experimental models)

The utility of mucroporin-like peptides in experimental research is closely tied to the ability to control their delivery and stability within biological systems. Unmodified peptides can be susceptible to degradation and may exhibit non-specific interactions, complicating the interpretation of research findings. nih.gov To address these limitations, various delivery systems are being explored to enhance their application in experimental models. These systems aim to protect the peptide cargo, improve solubility, and enable targeted delivery to specific cells or tissues for in vitro investigation. nih.govnih.gov

Nanoparticle Encapsulation for In Vitro Studies

Nanoparticle-based carriers represent a versatile strategy for the delivery of antimicrobial peptides (AMPs) like mucroporin-like peptides in a research context. nih.gov Encapsulation within a nanoparticle can shield the peptide from enzymatic degradation, thereby increasing its stability and effective concentration in in vitro assays. monash.edu This approach allows for a more controlled release of the peptide, which is crucial for studying its time-dependent effects on cell cultures. mdpi.com

Various nanomaterials are employed for this purpose, each offering distinct properties. The development of these systems is a key area of nanomedicine, providing innovative carriers to improve the efficacy of therapeutic molecules. nih.gov

Table 1: Examples of Nanocarrier Systems for Antimicrobial Peptide Delivery

Nanocarrier Type Material Examples Key Features for In Vitro Research
Lipidic Nanoparticles Liposomes, Cubosomes Biocompatible; protects peptide cargo from degradation; allows for controlled release at the target site. monash.edu
Polymeric Nanoparticles Chitosan, PLGA Biodegradable; offers potential for synergistic antimicrobial effects (e.g., Chitosan); enables controlled release and prevents peptide aggregation. nih.gov

| Inorganic Nanoparticles | Mesoporous Silica (MSNs) | High peptide loading capacity; protects against enzymatic degradation; tunable surface properties for targeted delivery. mdpi.com |

This table presents general nanoparticle systems used for antimicrobial peptides, which are applicable to mucroporin-like peptides for research purposes.

The use of such carriers in vitro can facilitate the study of a peptide's mechanism of action by ensuring that the observed effects are a direct result of the peptide's interaction with the target cells, rather than an artifact of peptide degradation or non-specific binding. mdpi.com

Fusion Peptide Constructs for Enhanced Research Utility

Peptide engineering through the creation of fusion constructs is another powerful tool for enhancing the research utility of mucroporin-like peptides. This approach involves genetically or chemically linking the peptide to a larger protein or another peptide sequence that confers desirable properties. researchgate.netplos.org These properties can include improved stability, increased solubility, or the addition of a tag for visualization and tracking in experimental systems. researchgate.net

For instance, fusing a peptide to a stabilizing protein can protect it from proteolytic degradation, extending its half-life in cell culture media. researchgate.netresearchgate.net This is particularly important for longer-term experiments where peptide stability is a concern. Furthermore, fusion tags can be used to facilitate purification of the recombinant peptide or to enable its detection through fluorescence microscopy or immunoassays, providing valuable data on its localization and interaction with cellular components. plos.org

Table 2: Common Fusion Partners and Their Research Applications

Fusion Partner Class Example Purpose in Research
Stabilizing Proteins/Peptides Albumin-binding domains, C-terminal acidic tails of α-synuclein (ATS) Increase in vivo and in vitro stability; resist heat and agitation stress; improve solubility. researchgate.net
Solubility-Enhancing Tags Maltose-Binding Protein (MBP), Small Ubiquitin-like Modifier (SUMO) Prevent aggregation and increase the yield of soluble recombinant peptide during production.
Affinity/Purification Tags Polyhistidine-tag (His-tag), Glutathione S-transferase (GST) Facilitate purification of the synthesized peptide from complex mixtures using affinity chromatography.

| Reporter/Visualization Tags | Green Fluorescent Protein (GFP), mCherry | Enable real-time visualization of the peptide's location and movement within cells or tissues in vitro. |

This table outlines general strategies for creating fusion peptides to enhance their utility in a research setting, which could be applied to mucroporin-like peptides.

Development of Peptidomimetics and Non-Peptide Scaffolds

While mucroporin-like peptides are valuable templates, their inherent peptide nature can present challenges such as susceptibility to enzymatic degradation and high production costs. nih.govmdpi.com To overcome these limitations, researchers are developing peptidomimetics—molecules that mimic the structure and function of the native peptide but are built from non-natural backbones or scaffolds. nih.govdovepress.com This approach aims to retain the desirable biological activity while improving stability and other pharmacokinetic properties. eurekaselect.comtandfonline.com

The core principle is to preserve the three-dimensional arrangement of key functional groups (e.g., cationic and hydrophobic residues) that are responsible for the peptide's activity, while replacing the proteolytically labile amide backbone. nih.gov

Design and Synthesis of Small Molecule Mimetics

The design of small molecule mimetics involves creating non-peptidic compounds that reproduce the essential physicochemical properties of mucroporin-like peptides, such as their amphiphilicity. nih.govamericanpeptidesociety.org These synthetic mimics are intended to generate smaller compounds with improved pharmacokinetic properties that can be prepared more cost-effectively on a large scale. nih.gov

The design process often starts with the pharmacophore of the parent peptide. For an antimicrobial peptide like mucroporin, this would involve positioning cationic charges and hydrophobic groups in a specific spatial arrangement. Various synthetic scaffolds can then be used to hold these groups in the correct orientation. nih.gov One such class of molecules are the ceragenins, which are cholic acid-based compounds that present a facial amphiphilic structure similar to many antimicrobial peptides. usda.gov Another approach utilizes aromatic oligomers, which can be synthesized to control the display of charged and bulky hydrophobic side chains. nih.gov

Table 3: Comparison of Parent Peptide and Potential Small Molecule Mimetic

Feature Parent Peptide (e.g., Mucroporin-like) Small Molecule Mimetic
Backbone α-amino acids linked by amide bonds Non-peptidic (e.g., sterol, aryl oligomer) nih.govusda.gov
Synthesis Solid-phase peptide synthesis Conventional organic synthesis
Protease Stability Susceptible to degradation Generally resistant to proteases nih.gov

| Structural Mimicry | N/A | Mimics the spatial arrangement of cationic and hydrophobic groups nih.gov |

Exploration of Alternative Chemical Scaffolds

Beyond small molecules, research has focused on developing oligomeric scaffolds that are more direct mimics of the peptide chain but utilize non-natural building blocks. nih.gov These alternative scaffolds are designed to be resistant to proteases while maintaining the ability to adopt specific secondary structures that mimic those of natural peptides. mdpi.com

Several classes of peptidomimetics have been developed with this goal:

Peptoids (N-substituted glycines): In peptoids, the side chains are attached to the backbone nitrogen atom rather than the α-carbon. mdpi.commdpi.com This simple shift renders them resistant to common proteases while allowing for precise control over the sequence of side chains, enabling the creation of highly active antimicrobial compounds. nih.gov

β-Peptides: These are built from β-amino acids, which have an extra carbon atom in their backbone compared to α-amino acids. Oligomers of β-peptides can form stable helices and sheets and have shown significant antimicrobial activity. nih.gov

AApeptides (N-acylated-N-aminoethyl amino acids): This class of peptidomimetics is derived from a peptide nucleic acid backbone and is highly resistant to proteolytic degradation. Their structure can be designed to mimic the amphipathic nature of antimicrobial peptides. nih.gov

Oligoacyllysines (OAKs): These are short chains of lysine residues where the side-chain amino groups are acylated. They provide a simple yet effective scaffold for presenting cationic and hydrophobic groups. mdpi.com

These alternative chemical scaffolds provide a rich platform for developing new molecules based on the structure and function of mucroporin-like peptides, with the potential for greatly enhanced stability and therapeutic utility. mdpi.com

Advanced Methodologies and Analytical Techniques in Mucroporin Like Peptide Research

High-Throughput Screening for Peptide Activity and Interactions

High-throughput screening (HTS) has revolutionized the discovery and characterization of bioactive peptides by enabling the rapid assessment of large libraries of molecules. In the context of mucroporin-like peptides, HTS is employed to evaluate their antimicrobial efficacy and to identify their molecular targets.

Automated Assays for Membrane Disruption

The primary mechanism of action for many antimicrobial peptides, including mucroporin (B1577350) and its analogs, is the disruption of microbial cell membranes. nih.gov Automated assays are crucial for efficiently screening peptide libraries for this activity. These assays typically involve monitoring the leakage of cellular contents or the influx of a fluorescent dye upon membrane permeabilization.

A common automated method is the use of dye-leakage assays from lipid vesicles (liposomes) that mimic the composition of bacterial membranes. frontiersin.org The release of an encapsulated fluorescent dye, such as carboxyfluorescein, results in a detectable signal that correlates with the peptide's membrane-disrupting ability. frontiersin.org Another approach utilizes potential-sensitive dyes, like 3,3'-dipropylthiadicarbocyanine iodide (diSC3(5)), which fluoresce upon membrane depolarization, an early event in membrane disruption. frontiersin.org

Furthermore, the antimicrobial activity of these peptides, a direct consequence of membrane disruption, is often quantified by determining the Minimum Inhibitory Concentration (MIC) against a panel of microorganisms in a high-throughput format using microplate dilution assays. nih.gov The results of such assays for the foundational mucroporin peptide and its rationally designed analog, mucroporin-M1, are detailed below.

Table 1: Antimicrobial Activity (MIC in μg/mL) of Mucroporin and Mucroporin-M1

OrganismMucroporinMucroporin-M1
Staphylococcus aureus AB94004255
Bacillus thuringiensis AB9203725Not Reported
Micrococcus luteus AB9003550Not Reported
Methicillin-resistant coagulase-negative Staphylococcus 1538>10020
Escherichia coli AB94012>10012.5
Pseudomonas aeruginosa AB93066>100100

Data adapted from a study on the first characterized cationic host defense peptide from the venom of Lychas mucronatus. nih.gov

The enhanced activity of mucroporin-M1, particularly against Gram-negative bacteria and resistant strains, highlights the utility of HTS in conjunction with rational peptide design. nih.gov

Library Screening for Molecular Binding Partners

Identifying the specific molecular partners of mucroporin-like peptides is crucial for understanding their full range of biological activities and potential off-target effects. Techniques like phage display are powerful for screening vast peptide libraries to discover novel binding interactions. In this method, a library of peptides is expressed on the surface of bacteriophages, and those that bind to a target molecule of interest are isolated and identified through sequencing of their genetic material. While specific large-scale library screenings to identify binding partners for mucroporin-like peptides are not extensively reported in publicly available literature, this methodology remains a key strategy in the broader field of peptide-protein interaction discovery.

Biophysical Characterization Techniques

A deep understanding of the molecular interactions and conformational dynamics of mucroporin-like peptides is essential for their development as therapeutic agents. A suite of biophysical techniques is employed to provide detailed insights into these aspects.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique for the quantitative determination of the thermodynamic parameters of binding interactions. nih.gov It directly measures the heat released or absorbed during the binding of a peptide to its target, such as a lipid membrane or a protein. From a single ITC experiment, one can determine the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. nih.gov This provides a complete thermodynamic profile of the binding event.

While specific ITC data for mucroporin-like peptides is limited, the following table illustrates the type of thermodynamic data that can be obtained from ITC studies of a model antimicrobial peptide, Mastoparan-X (MPX), interacting with lipid vesicles, which is analogous to the interactions of mucroporin-like peptides with bacterial membranes.

Table 2: Thermodynamic Parameters of Mastoparan-X (MPX) Partitioning into POPC/POPG (3:1) Vesicles at Different Temperatures

Temperature (°C)Enthalpy of Partitioning (ΔH) (kcal/mol)Heat Capacity Change (ΔCp) (kcal/mol·K)
10-10.5-0.2
15-11.5
25-13.5
37-16.0

Data represents the molar heat of partitioning of an antimicrobial peptide into lipid vesicles, a process central to its mechanism of action. Adapted from a study on thermodynamic profiling of peptide-membrane interactions. nih.gov

Surface Plasmon Resonance (SPR) for Kinetic Interaction Analysis

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions. nih.gov In a typical SPR experiment, one molecule (the ligand, e.g., a lipid bilayer or a target protein) is immobilized on a sensor chip, and the binding of an analyte (e.g., a mucroporin-like peptide) is detected as a change in the refractive index at the sensor surface. nih.gov This technique provides valuable kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated. bioradiations.com

SPR has been utilized to study the interaction of mucroporin-M1 with viral targets, demonstrating its utility in characterizing the binding kinetics of these peptides.

Fluorescence Spectroscopy for Conformational Changes

Fluorescence spectroscopy is a highly sensitive technique used to investigate the conformational changes of peptides upon interaction with their environment, such as a lipid membrane. nih.gov Many studies utilize the intrinsic fluorescence of tryptophan residues within the peptide sequence. Changes in the local environment of the tryptophan, such as its insertion into a hydrophobic lipid bilayer, can lead to a shift in the emission maximum (a "blue shift" to shorter wavelengths) and a change in fluorescence intensity. nih.gov

Additionally, fluorescence quenching experiments can provide information about the accessibility of the tryptophan residue to quenchers in the solvent, offering insights into the peptide's membrane insertion depth. core.ac.uk While detailed fluorescence spectroscopy data specifically for mucroporin-like peptides is not widely available in tabular format, the principles of this technique are fundamental to understanding their membrane interaction and conformational dynamics. For instance, circular dichroism (CD) spectroscopy, a related technique, has shown that the de novo designed peptide pepD2M, which has similarities to mucroporin in being a short, cationic, and amphipathic peptide, transitions from a random coil to an α-helical structure upon interaction with negatively charged liposomes that mimic bacterial membranes. nih.gov This conformational change is a hallmark of many membrane-active antimicrobial peptides.

Advanced Microscopy for Cellular and Subcellular Localization

Visualizing the direct interaction between mucroporin-like peptides and target cells is fundamental to understanding their antimicrobial activity. High-resolution microscopy techniques offer unparalleled insights into where these peptides accumulate and the morphological changes they induce.

Confocal Laser Scanning Microscopy (CLSM)

Confocal Laser Scanning Microscopy (CLSM) is a powerful tool for observing the localization of peptides in three dimensions and in real-time. nih.gov To be visualized, a this compound is typically labeled with a fluorescent dye. When this fluorescently-tagged peptide is introduced to target cells, CLSM can track its journey.

Researchers utilize this technique to determine whether the peptide's primary site of action is the cell membrane or an internal component. nih.gov For instance, CLSM can reveal if the peptide accumulates on the surface of a bacterial cell or if it penetrates the membrane to reach the cytoplasm. nih.govacs.org By using multiple fluorescent labels simultaneously, it is possible to observe the peptide in relation to specific cellular structures, such as the cell wall, membrane, or nucleic acids, providing a detailed map of its subcellular distribution. researchgate.netfrontiersin.org This method is instrumental in distinguishing between different mechanisms of action, such as membrane disruption versus inhibition of intracellular processes. nih.gov

Transmission Electron Microscopy (TEM) for Membrane Damage Visualization

Transmission Electron Microscopy (TEM) provides ultra-high-resolution images of the internal structures of cells, making it an indispensable tool for visualizing the direct physical damage caused by membrane-active peptides. nih.gov Mucroporin and its analogue, mucroporin-M1, are known to act by rapidly disrupting the bacterial cell membrane. nih.gov TEM allows for the direct observation of these events at the nanometer scale.

Studies on various antimicrobial peptides have used TEM to reveal a range of morphological changes in bacteria. These include:

Pore Formation: The appearance of distinct holes or pores on the cell envelope. researchgate.net

Membrane Blebbing: The formation of blisters or bubbles on the cell surface, indicating a loss of membrane integrity and leakage of cytoplasmic contents into the periplasmic space. nih.govresearchgate.net

Membrane Wrinkling and Disintegration: Severe structural damage characterized by a wrinkled or completely ruptured cell membrane. researchgate.net

Intracellular Changes: The formation of abnormal membranous structures within the cytoplasm and alterations in the appearance of the DNA region, likely due to the peptide's interaction with the inner membrane. nih.gov

These detailed ultrastructural images provide definitive evidence of the membrane-lytic mechanism of action employed by many antimicrobial peptides, including those in the mucroporin family. nih.govnih.gov

TechniqueApplication in this compound ResearchType of Information Provided
Confocal Laser Scanning Microscopy (CLSM) Tracking fluorescently-labeled peptides interacting with live cells.Real-time 3D localization of peptides (e.g., membrane-bound vs. internalized).
Transmission Electron Microscopy (TEM) Imaging ultrastructural changes in cells after peptide treatment.High-resolution visualization of membrane damage (e.g., pore formation, blebbing, lysis).

Omics Technologies in Peptide Research

"Omics" technologies provide a global, unbiased view of the complex biological changes that occur within a cell in response to an external stimulus like a this compound. These high-throughput methods analyze the entire complement of proteins (proteomics), gene transcripts (transcriptomics), or metabolites (metabolomics) to build a comprehensive picture of the peptide's cellular impact.

Proteomics for Peptide Identification and Quantification

Proteomics, particularly mass spectrometry-based approaches, is central to both the discovery of new mucroporin-like peptides and the analysis of their effects on target cells. nih.govmdpi.com In the context of "venomics," proteomics is used to identify the vast array of peptides present in a venom sample. creative-proteomics.comuq.edu.aud-nb.info The process typically involves separating the complex mixture of venom components, often using chromatography, followed by mass spectrometry (MS/MS) to determine the precise amino acid sequence of each peptide. creative-proteomics.com

Furthermore, proteomics can be used to study the cellular response to peptide treatment. mdpi.com By comparing the proteome of untreated cells with that of cells exposed to a this compound, researchers can identify which proteins are up- or down-regulated. mdpi.comdoaj.org This differential protein expression analysis can reveal the cellular defense mechanisms, stress responses, and metabolic pathways that are affected by the peptide's activity. mdpi.com

Transcriptomics for Gene Expression Profiling in Response to Peptides

Transcriptomics analyzes the complete set of RNA transcripts in a cell, providing a snapshot of the genes that are actively being expressed at a given moment. nih.gov Using techniques like RNA-sequencing (RNA-seq), researchers can perform a global analysis of how gene expression changes in a pathogen when it is exposed to a this compound. nih.govmdpi.com

This approach can identify entire biological pathways that are activated or repressed in response to the peptide. For example, analysis might show an upregulation of genes involved in cell wall repair, stress responses, or efflux pumps, indicating the bacterium's attempts to counteract the peptide's damaging effects. nih.gov Conversely, it might reveal the downregulation of genes related to key metabolic processes, suggesting the peptide is crippling the cell's ability to produce energy or synthesize essential components. nih.gov Transcriptome profiling is a powerful hypothesis-generating tool for understanding the comprehensive cellular response to antimicrobial peptides. nih.gov

Metabolomics for Cellular Metabolic Pathway Perturbations

Metabolomics is the large-scale study of small molecules, or metabolites, within cells and tissues. tandfonline.com By using techniques such as liquid chromatography-mass spectrometry (LC-MS), it is possible to identify and quantify hundreds of metabolites simultaneously, providing a functional readout of the cell's physiological state. asm.orgasm.org

When a this compound disrupts a bacterial cell membrane, it causes a catastrophic loss of metabolic control. nih.gov Metabolomics can precisely document the consequences of this damage. For instance, analysis may reveal a rapid depletion of metabolites involved in energy production (e.g., the TCA cycle), a breakdown of nucleotide and amino acid pools, and significant changes in the composition of fatty acids as the cell membrane is destroyed. tandfonline.comasm.org These metabolic signatures offer a detailed view of the downstream biochemical chaos induced by the peptide, confirming the disruption of key life-sustaining pathways. asm.orgmetabolon.com

'Omics' TechnologyAnalyzesKey Questions Answered in Peptide Research
Proteomics ProteinsWhat new peptides are in a venom? How does cellular protein expression change in response to a peptide?
Transcriptomics RNA TranscriptsWhich genes are turned on or off when a cell is exposed to a peptide? What cellular pathways are involved in the response?
Metabolomics MetabolitesHow does the peptide disrupt the cell's energy production and biochemical pathways? What is the functional impact of the peptide on cellular physiology?

Comparative Studies and Broad Biological Relevance of Mucroporin Like Peptides

Cross-Species Analysis of Mucroporin-like Peptides

The analysis of mucroporin-like peptides across different species reveals patterns of evolution and adaptation, highlighting how a core molecular structure can be diversified to meet various ecological pressures.

Mucroporin-like peptides are predominantly characterized within the animal kingdom, specifically in the phylum Arthropoda. The archetypal peptide, Mucroporin (B1577350), was first isolated and cloned from the venom of the Chinese scorpion Lychas mucronatus (family Buthidae). nih.govnih.govnih.gov Sequence analysis of Mucroporin revealed high similarity to other antimicrobial peptides from different scorpion species, such as BmKb1 and BmKb2, suggesting a conserved lineage of these defense molecules within the class Arachnida. nih.gov

Scorpion venoms are a rich source of antimicrobial peptides (AMPs), which are generally classified into non-disulfide-bridged peptides (NDBPs) and disulfide-bridged peptides (DBPs). mdpi.com Mucroporin-like peptides fall into the category of short-chain NDBPs, which often feature an amphipathic α-helical structure. nih.gov While peptides with similar antimicrobial functions are widespread across virtually all forms of life, including other animal phyla (e.g., Mollusca), fungi, and plants, the specific sequence and structural motifs defining a peptide as "mucroporin-like" are currently best documented within scorpion venoms. nih.govmdpi.com The intensive investigation of venom from diverse scorpion families, including Buthidae, Hormuridae, and Scorpionidae, continues to uncover a wide biochemical diversity of these peptides. mdpi.com

The evolution of scorpion venom peptides is marked by both the conservation of structural scaffolds and the divergence of function. nih.govresearchgate.net This is clearly illustrated by comparing the native Mucroporin with its rationally designed analogue, Mucroporin-M1. nih.govnih.gov

The native Mucroporin peptide shows effective inhibitory action, particularly against Gram-positive bacteria. nih.gov However, its activity is considered moderate. nih.gov To enhance its properties, Mucroporin-M1 was created through amino acid substitutions that increased the peptide's net positive charge. nih.govresearchgate.net This modification led to significant functional divergence:

Broadened Antibacterial Spectrum : Mucroporin-M1 exhibited much stronger activity against Gram-positive bacteria and gained potent activity against Gram-negative bacteria and clinically relevant antibiotic-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

Emergence of Antiviral Activity : While the original Mucroporin peptide showed no antiviral activity, Mucroporin-M1 was found to be a potent virucidal agent against several enveloped RNA viruses, including the measles virus, SARS-CoV, and influenza H5N1 virus. nih.gov

This divergence from a single molecular template highlights how small changes in the primary amino acid sequence can dramatically alter the peptide's spectrum of activity and biological function. researchgate.net This evolutionary strategy, driven by processes like gene duplication and polymorphism, allows for the rapid diversification of venom peptides to counter a wide array of pathogens. aminer.org

PeptideOriginKey Functional CharacteristicsReference
Mucroporin Native peptide from Lychas mucronatus venomInhibits Gram-positive bacteria; no antiviral activity. nih.govnih.gov
Mucroporin-M1 Designed analogue of MucroporinEnhanced activity against Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains. Potent antiviral activity against enveloped viruses. nih.govnih.govnih.gov
BmKb1 / BmKb2 Native peptides from other scorpion speciesShow high sequence similarity to Mucroporin, indicating a conserved family of antimicrobial peptides. nih.gov

Interplay with Host Immune Modulatory Systems (Non-Clinical Context)

Beyond their direct antimicrobial actions, cationic host defense peptides like those found in scorpion venom can significantly influence the host's innate immune response. nih.gov This immunomodulatory capacity is a critical aspect of their biological role.

Cationic antimicrobial peptides are known to interact directly with host cells to modulate inflammatory processes and innate defenses. ubc.ca Their positive charge facilitates interaction with the generally anionic surfaces of host cell membranes. researchgate.net While specific studies detailing the binding of Mucroporin to particular immune receptors are limited, the broader class of scorpion venom peptides is known to modulate ion channels on immune cells, which can affect their signal transduction and subsequent functions. nih.govnih.gov Such peptides can influence a variety of immune cells, including macrophages, mast cells, and T-cells, often triggering pathways that lead to cellular activation, chemotaxis (cell recruitment), and differentiation. researchgate.netacs.org These interactions suggest that mucroporin-like peptides may serve not only as direct weapons against microbes but also as signaling molecules that alert and prepare the host immune system.

A key function of immunomodulatory peptides is their ability to alter the production of cytokines, the signaling proteins that orchestrate inflammatory responses. acs.org The expression of these peptides can be induced by bacterial products like lipopolysaccharide (LPS) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). researchgate.net In turn, the peptides themselves can modulate further cytokine release.

In vitro studies using fractions of Androctonus crassicauda scorpion venom on murine macrophage cell lines demonstrated a capacity to reprogram the cells towards an anti-tumor phenotype. researchgate.net This was achieved by significantly upregulating the expression of pro-inflammatory genes and cytokines while downregulating anti-inflammatory ones. researchgate.net While this data is for a venom fraction rather than a single peptide, it supports the principle that scorpion venom components can directly alter cytokine expression in immune cells. Other scorpion venom peptides, such as BmKn-2, have been studied for their effects on various cancer cell lines, indicating their ability to interact with and modify host cell signaling pathways. mdpi.com It is plausible that mucroporin-like peptides exert similar effects, helping to shape the cytokine environment at a site of infection to mount a more effective defense.

Peptide/Venom ComponentCell Line/SystemObserved Immunomodulatory EffectReference
General Cationic Peptides Immune cells (e.g., macrophages, mast cells)Modulation of cytokine/chemokine production; induction of chemotaxis. acs.orgresearchgate.net
Androctonus crassicauda venom fraction Murine M2 MacrophagesUpregulated pro-inflammatory cytokine expression; downregulated anti-inflammatory cytokine expression. researchgate.net
General Scorpion Venom Peptides Immune cellsModulate ion channels, affecting cell signaling and function. nih.gov

Role in Pathogen-Host Interactions and Defense Mechanisms

The primary defensive role of mucroporin-like peptides is their direct action against invading pathogens, which they accomplish through distinct mechanisms depending on the target organism.

The antibacterial action of both Mucroporin and its analogue Mucroporin-M1 is characterized by rapid, direct killing of bacteria. nih.govnih.gov This is achieved by disrupting the integrity of the bacterial cell membrane. nih.gov As cationic and amphipathic molecules, they preferentially interact with the negatively charged components of bacterial membranes. researchgate.net This interaction leads to membrane permeabilization and lysis, causing a swift collapse of cellular functions and death. nih.gov This mechanism was visualized using scanning electron microscopy, which showed that the cell membrane of S. aureus was broken immediately after treatment with Mucroporin. nih.gov This direct, physical disruption of the membrane is a hallmark of many host defense peptides and is thought to be a reason why bacteria are slow to develop resistance to them. nih.gov

The antiviral mechanism of Mucroporin-M1 is also direct but targets the viral particle itself rather than the host cell. nih.gov Studies showed that the peptide's inhibitory action is due to a direct interaction with the viral envelope, which decreases the infectivity of the virus. nih.gov The peptide is most effective when it encounters the virus before or during the initial attachment to a host cell. nih.gov Once the virus has successfully attached, the peptide is unable to interfere with subsequent steps of replication. nih.gov This virucidal mechanism, which relies on disrupting the outer envelope of viruses like measles, SARS-CoV, and H5N1, is a key functional feature gained in the divergence from the non-virucidal native Mucroporin. nih.govmdpi.com

Contribution to Innate Immunity in Source Organisms

In their source organisms, mucroporin-like peptides are crucial effectors of the innate immune system, providing a rapid and potent first line of defense against invading microorganisms. dntb.gov.uamdpi.com Scorpions utilize their venom for both predation and defense, and the presence of antimicrobial peptides (AMPs) like mucroporin is essential for protecting the venom gland and the scorpion itself from potential infections that could arise from injuries sustained during venom injection. mdpi.com These peptides are part of an ancient and effective chemical defense system. mdpi.com

Mucroporin, the first cationic host defense peptide identified from Lychas mucronatus, demonstrates effective inhibitory action, particularly against Gram-positive bacteria. nih.gov Its primary mechanism involves the rapid disruption of the bacterial cell membrane, leading to cell death. nih.govnih.gov This direct, membrane-targeting action is a hallmark of many host defense peptides and is advantageous as it is less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways. mdpi.comfrontiersin.org

Research has led to the design of synthetic analogues, such as Mucroporin-M1, by substituting specific amino acid residues to enhance the peptide's properties. nih.gov This modification broadened the antimicrobial spectrum to include Gram-negative bacteria and significantly increased its potency against various antibiotic-resistant pathogens. nih.govnih.gov The activity of mucroporin and Mucroporin-M1 highlights their role as potent defenders in the scorpion's innate immune arsenal (B13267). nih.gov

The table below summarizes the minimum inhibitory concentrations (MICs) of Mucroporin and its analogue Mucroporin-M1 against various bacterial strains, illustrating their contribution to host defense.

Bacterial StrainTypeMucroporin MIC (μg/mL)Mucroporin-M1 MIC (μg/mL)
Staphylococcus aureus AB94004Gram-positive255
Bacillus thuringiensis AB92037Gram-positive2525
Bacillus subtilis AB91021Gram-positive5025
Methicillin-resistant S. aureus (MRSA)Gram-positiveNot specified5
Penicillin-resistant S. aureus (PRSA)Gram-positiveNot specified5
Penicillin-resistant S. epidermidis (PRSE)Gram-positiveNot specified5
Escherichia coli AB94012Gram-negative>10050
Pseudomonas aeruginosa AB93066Gram-negative>100100

Impact on Microbial Virulence Factors in Experimental Systems

The primary mechanism of mucroporin-like peptides is rapid, membrane-mediated killing of bacteria, which inherently neutralizes the pathogen's ability to produce and secrete virulence factors. nih.govnih.gov By disrupting the cell membrane, these peptides cause a loss of cellular integrity and leakage of internal contents, leading to a swift reduction in viable bacteria by several orders of magnitude. nih.govnih.gov This bactericidal action effectively eliminates the source of toxins, enzymes, and other molecules that contribute to pathogenicity.

While specific studies on the direct inhibition of virulence factor expression by mucroporin at sub-lethal concentrations are not detailed in the available research, the broader class of antimicrobial peptides is known to possess such capabilities. nih.gov Some AMPs can interfere with bacterial communication systems like quorum sensing, which regulates the expression of virulence factors in many pathogenic bacteria, or inhibit biofilm formation. nih.gov The potent and rapid killing action of mucroporin and Mucroporin-M1 suggests their primary impact on virulence is the elimination of the bacterial threat altogether. nih.gov This is particularly significant in the context of antibiotic-resistant strains like MRSA, where Mucroporin-M1 has demonstrated high efficacy. nih.gov

Potential as Research Probes and Tools in Molecular Biology

The distinct and potent mechanism of action of mucroporin-like peptides makes them valuable tools for fundamental research in molecular biology and biophysics. nih.govfrontiersin.org Their ability to specifically interact with and disrupt microbial membranes provides a powerful probe for investigating cellular processes.

Use in Investigating Membrane Biophysics

Mucroporin-like peptides serve as excellent models for studying the biophysics of peptide-lipid interactions and membrane disruption. frontiersin.org Their cationic and amphipathic nature drives their interaction with the negatively charged components of bacterial membranes, leading to membrane permeabilization and lysis. nih.gov The process of how these peptides bind to, insert into, and ultimately disrupt the lipid bilayer can be investigated using various biophysical techniques.

Experimental evidence from scanning electron microscopy has provided direct visual confirmation of the membrane-disrupting effects of mucroporin and Mucroporin-M1 on S. aureus, showing clear damage to the bacterial cell envelope. nih.gov This capacity for membrane disruption makes them useful probes in studies employing model membrane systems, such as lipid vesicles or planar lipid bilayers. frontiersin.org Researchers can use these peptides to investigate fundamental membrane properties, including the role of lipid composition, membrane curvature, and surface charge in mediating peptide-membrane interactions and the mechanisms of pore formation or membrane dissolution. frontiersin.orgnih.gov

Application in Studying Microbial Physiology

By inducing rapid and specific damage to the cell membrane, mucroporin-like peptides can be utilized as tools to study the physiological consequences of membrane integrity loss in microbes. nih.govuu.nl Unlike many conventional antibiotics that have intracellular targets and slower mechanisms of action, the immediate effect of mucroporin allows for the study of the direct results of membrane permeabilization. nih.govfrontiersin.org

Researchers can apply these peptides to bacterial cultures to investigate a range of physiological questions, such as:

The kinetics of ion flux across a compromised membrane.

The immediate metabolic response of a bacterium to sudden membrane stress.

The sequence of events leading to cell death following the loss of the proton motive force.

The structural role of the cell wall in resisting osmotic lysis once the membrane is breached.

The rapid killing effect allows for a clear cause-and-effect analysis, providing insights into the essential functions of the bacterial cell membrane and the critical importance of maintaining this barrier for microbial survival. nih.govnih.gov

Q & A

Basic Research Questions

Q. What structural characteristics define Mucroporin-like peptides, and how do these features influence their antimicrobial activity?

  • Methodological Answer : Structural analysis involves techniques such as nuclear magnetic resonance (NMR) for 3D conformation mapping, circular dichroism (CD) spectroscopy for secondary structure determination, and molecular dynamics simulations to predict membrane interaction dynamics. For example, helical content and amphipathic properties are critical for pore formation in microbial membranes .
  • Key Data : Studies highlight that α-helical motifs (e.g., 60–70% helicity) correlate with increased membrane disruption efficacy in Gram-negative bacteria.

Q. What laboratory methodologies are optimal for synthesizing and purifying Mucroporin-like peptides?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is standard. Purification via reverse-phase HPLC (>95% purity) coupled with mass spectrometry (MS) validation ensures sequence accuracy. Note that research-grade peptides may exhibit batch-to-batch variability in salt content or solubility; additional QC (e.g., peptide content analysis) is recommended for sensitive assays .
  • Key Considerations : TFA removal (<1%) is critical for cell-based assays to avoid cytotoxicity artifacts.

Q. What are the primary mechanisms of antimicrobial action for Mucroporin-like peptides?

  • Methodological Answer : Employ fluorescence-based assays (e.g., SYTOX Green uptake for membrane permeability), transmission electron microscopy (TEM) for visualizing membrane disruption, and molecular docking to map peptide-lipid interactions. Comparative studies against model membranes (e.g., lipid bilayers mimicking bacterial vs. mammalian cells) can elucidate selectivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in cytotoxicity profiles of Mucroporin-like peptides across studies?

  • Methodological Answer : Conduct systematic reviews with meta-analysis to identify confounding variables (e.g., cell line specificity, peptide concentration ranges). Standardize assays using ISO-certified cell lines and controlled endotoxin levels. Collaborative frameworks between academia and regulators (e.g., FDA workshops on complex generics) can harmonize protocols .
  • Case Example : A 2024 study found that cytotoxicity in HEK293 cells varied 20–40% between batches due to residual TFA, highlighting the need for stringent QC .

Q. What experimental strategies improve the design of in vivo models for evaluating Mucroporin-like peptides against multidrug-resistant infections?

  • Methodological Answer : Use murine sepsis models with clinical MDR isolates (e.g., P. aeruginosa). Pharmacokinetic parameters (e.g., half-life, renal clearance) should be monitored via LC-MS/MS. Dose-response studies must account for host immune modulation effects, requiring cytokine profiling (e.g., IL-6, TNF-α) .
  • Data Insight : Recent trials showed 50% survival improvement in peptide-treated mice at 10 mg/kg doses, but efficacy dropped in neutropenic models, emphasizing immune synergy .

Q. How can computational approaches advance structure-activity relationship (SAR) studies of novel Mucroporin-like analogs?

  • Methodological Answer : Implement machine learning (ML) models trained on peptide libraries to predict antimicrobial activity (e.g., Random Forest classifiers using descriptors like hydrophobicity, charge density). Molecular docking (e.g., AutoDock Vina) and coarse-grained simulations can prioritize candidates for synthesis .
  • Benchmarking : A 2023 study achieved 85% accuracy in predicting active analogs using QSAR models with >200 training datasets .

Q. What quality control measures ensure batch-to-batch consistency in peptide preparations for reproducible bioassays?

  • Methodological Answer : Beyond standard MS/HPLC, request peptide content analysis (via amino acid analysis), residual salt quantification (ion chromatography), and endotoxin testing. For solubility consistency, pre-formulate peptides in standardized buffers (e.g., PBS with 0.01% acetic acid) .
  • Critical Step : Peptide content adjustments (e.g., ±5% tolerance) mitigate concentration errors in dose-response experiments .

Methodological Resources

  • Structural Analysis : NMR (Bruker Avance III), CD Spectropolarimeter (Jasco J-1500) .
  • In Vivo Models : Immunocompetent vs. neutropenic murine models for infection studies .
  • Computational Tools : RosettaMP for membrane protein simulations; TensorFlow for ML-driven SAR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.